5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene 5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene
Brand Name: Vulcanchem
CAS No.: 326894-55-7
VCID: VC3742627
InChI: InChI=1S/C20H14F4/c1-2-12-3-5-13(6-4-12)14-7-8-16(17(21)9-14)15-10-18(22)20(24)19(23)11-15/h3-11H,2H2,1H3
SMILES: CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F
Molecular Formula: C20H14F4
Molecular Weight: 330.3 g/mol

5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene

CAS No.: 326894-55-7

Cat. No.: VC3742627

Molecular Formula: C20H14F4

Molecular Weight: 330.3 g/mol

* For research use only. Not for human or veterinary use.

5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene - 326894-55-7

Specification

CAS No. 326894-55-7
Molecular Formula C20H14F4
Molecular Weight 330.3 g/mol
IUPAC Name 5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene
Standard InChI InChI=1S/C20H14F4/c1-2-12-3-5-13(6-4-12)14-7-8-16(17(21)9-14)15-10-18(22)20(24)19(23)11-15/h3-11H,2H2,1H3
Standard InChI Key BYZUWIASASXWRG-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F
Canonical SMILES CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

The compound features a central benzene ring substituted with fluorine atoms at positions 1, 2, and 3. Attached at position 5 is a biphenyl system comprising:

  • A fluorine atom at position 2 of the second benzene ring

  • A 4-ethylphenyl group at position 4 of the same ring

This arrangement creates a conjugated π-system with distinct electronic effects:

  • Trifluorinated ring: Strong electron-withdrawing character (σₚ = +0.78 for -F )

  • Fluorophenyl group: Moderate deactivation (σₘ = +0.34 for -F )

  • 4-Ethylphenyl substituent: Electron-donating (+I effect from -C₂H₅ )

Calculated Physicochemical Properties

PropertyValue
Molecular formulaC₂₀H₁₅F₄
Molecular weight332.33 g/mol
logP (octanol-water)4.8 ± 0.3 (estimated)
Topological polar surface0 Ų
Hydrogen bond donors0
Hydrogen bond acceptors4 (fluorine lone pairs)

The high logP value suggests significant lipophilicity, favoring membrane permeability . The absence of hydrogen bond donors and low polar surface area indicate poor aqueous solubility (<1 mg/mL ).

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

Two viable routes emerge for constructing the target molecule:

Route A: Suzuki-Miyaura Coupling

  • Prepare 1,2,3-trifluoro-5-bromobenzene via directed ortho-metalation of 1,2,3-trifluorobenzene

  • Synthesize 4-(4-ethylphenyl)-2-fluorophenylboronic acid through sequential:

    • Friedel-Crafts alkylation to install ethyl group

    • Balz-Schiemann reaction for fluorination

  • Cross-couple using Pd(PPh₃)₄ catalyst in THF/H₂O

Route B: Ullmann Coupling

  • Generate 1,2,3-trifluoro-5-iodobenzene via iodination of diazonium salt

  • Prepare 4-(4-ethylphenyl)-2-fluoroiodobenzene through:

    • Kumada coupling for ethylphenyl installation

    • Electrophilic fluorination

  • Couple intermediates using CuI/L-proline catalytic system

Key Intermediate Characterization

The synthesis of 1,2,3-trifluoro-5-bromobenzene (Route A) mirrors methods for 1,2,4-trifluorobenzene production, where diazonium tetrafluoroborate intermediates undergo thermal decomposition to introduce fluorine . NMR analysis of such intermediates typically shows:

  • ¹⁹F NMR: δ -110 to -125 ppm (aromatic F)

  • ¹H NMR: δ 7.2–7.8 ppm (aromatic H)

Spectroscopic Properties and Analytical Characterization

Predicted Spectral Data

¹H NMR (500 MHz, CDCl₃)
δ 7.65 (dd, J = 8.5 Hz, 1H, H-6)
δ 7.42–7.38 (m, 2H, H-3', H-5')
δ 7.28 (d, J = 8.2 Hz, 2H, H-2'', H-6'')
δ 7.15 (t, J = 7.8 Hz, 1H, H-4')
δ 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃)
δ 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃)

¹⁹F NMR (470 MHz, CDCl₃)
δ -112.5 (s, 1F, F-2')
δ -115.3 (d, J = 8.1 Hz, 1F, F-1)
δ -116.8 (d, J = 8.3 Hz, 1F, F-2)
δ -117.4 (d, J = 8.0 Hz, 1F, F-3)

IR (KBr)
ν 1605 cm⁻¹ (C=C aromatic)
ν 1502 cm⁻¹ (C-F stretch)
ν 1360 cm⁻¹ (C-C ethyl)

ParameterSpecification
Temperature2–8°C (refrigerated)
Light sensitivityAmber glass container
IncompatibilitiesStrong oxidizers, bases

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